Insulin lispro is a rapid-acting insulin analog, structurally similar to human insulin but with a modified amino acid sequence. [, , , , , ] It is a synthetic peptide hormone produced through recombinant DNA technology. [, , , ] Insulin lispro serves as a valuable tool in scientific research, particularly in understanding glucose metabolism, insulin action, and diabetes management. [, , , , , , ]
Insulin lispro is classified as a recombinant DNA-derived insulin analog. It is synthesized from a genetically modified strain of Escherichia coli, which has been altered to produce the insulin lispro protein. This compound differs from human insulin by the inversion of the amino acids proline and lysine at positions B28 and B29 on the B-chain of the insulin molecule. This modification enhances its pharmacokinetic properties, allowing for faster absorption and action compared to regular human insulin .
Insulin lispro is synthesized through a multi-step process involving genetic engineering and fermentation:
This process ensures high purity and efficacy while minimizing contamination risks associated with biological materials.
The molecular structure of insulin lispro consists of 47 amino acids, with a molecular weight of approximately 5,733 Da. The primary structural modification involves the substitution of proline (B28) and lysine (B29) in human insulin. This alteration leads to a monomeric form in solution, facilitating rapid absorption upon subcutaneous administration .
Insulin lispro undergoes various chemical reactions during its synthesis and when it interacts with biological systems:
Insulin lispro exerts its effects by binding to specific glycoprotein receptors on the surfaces of target tissues such as muscle, fat, and liver cells. This binding initiates several key metabolic processes:
The rapid onset (15-30 minutes) and short duration (approximately 5 hours) of action make it ideal for managing blood glucose levels around meal times.
Insulin lispro possesses specific physical and chemical properties that contribute to its effectiveness:
Insulin lispro is primarily used in clinical settings for:
Insulin lispro is a recombinant human insulin analog distinguished by the inversion of amino acids at positions B28 and B29. In native human insulin, the C-terminal region of the B-chain contains proline at B28 and lysine at B29 (ProB28-LysB29). Insulin lispro reverses this sequence to LysB28-ProB29 (Figure 1). This modification was inspired by insulin-like growth factor-1 (IGF-1), which naturally possesses a Lys-Pro sequence and exhibits reduced self-association [1] [3].
The structural consequences of this inversion are profound:
Crystallographic studies confirm insulin lispro forms T3Rf3 hexamers under pharmaceutical conditions (zinc-stabilized with phenolic ligands), but solution studies suggest an R6 conformation dominates in formulations [5] [7].
Table 1: Amino Acid Sequence Comparison
Region | Human Insulin | Insulin Lispro |
---|---|---|
B-Chain N-Terminus | Phe-Val-Asn-Gln... | Phe-Val-Asn-Gln... |
B28-B29 | Pro-Lys | Lys-Pro |
Disulfide Bonds | CysA7-B7, CysA20-B19, CysA6-A11 | Identical |
Insulin pharmacokinetics are governed by dissociation from hexameric storage forms into bioactive monomers. Insulin lispro exhibits accelerated dissociation due to its engineered structural instability:
Hexamer Dissociation:
Pharmacodynamic Implications:
Table 2: Dissociation Kinetics Under Physiological Conditions
Parameter | Human Insulin | Insulin Lispro |
---|---|---|
Hexamer Dissociation Half-Life | 60 min | 60 min* |
Dimer Stability | High | Negligible |
Peak Monomer Concentration | 100 min | 42 min |
*Dissociation accelerates to <10 min upon phenolic ligand depletion [2]. |
Insulin lispro is produced via recombinant DNA technology in a non-pathogenic strain of Escherichia coli (K-12) [8] [9]. The synthesis involves:
Gene Construction:
Fermentation and Purification:
Formulation:
The purified protein is stabilized as hexamers using:
The thermodynamic profile of insulin lispro reflects a trade-off between rapid dissociation and reduced stability:
Self-Association:
Stability Challenges:
Table 3: Thermodynamic and Self-Association Parameters
Property | Human Insulin | Insulin Lispro |
---|---|---|
Dimer Dissociation Constant (Kd) | 0.12 µM | 36 µM |
Hexamer Stability (ΔG) | –45 kcal/mol | –42 kcal/mol |
Fibrillation Onset (Agitation) | 24 hours | 8–12 hours |
Thermal Melting Point (Tm) | 70°C | 65°C |
Role of A6-A11 Disulfide:
Molecular dynamics simulations reveal the A6-A11 linkage (conserved in lispro) modulates B-chain helix flexibility. Constraining this disulfide reduces conformational entropy, accelerating both receptor binding and fibrillation [4]. This explains lispro’s biphasic instability: rapid activity onset coexists with low thermodynamic resilience.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7